molecular formula C6H4Cl2FN B13459684 3-Chloro-4-(chloromethyl)-5-fluoropyridine

3-Chloro-4-(chloromethyl)-5-fluoropyridine

Cat. No.: B13459684
M. Wt: 180.00 g/mol
InChI Key: NJTJHVNFGPFBJN-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes chlorine and fluorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-5-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-fluoropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that enhance the selectivity of the desired product is also common. Industrial processes are designed to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The main product is 3-chloro-4-methyl-5-fluoropyridine.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-5-fluoropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atom can enhance the compound’s metabolic stability and bioavailability. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

  • **4-Chloro-3-(chloromethyl

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

NJTJHVNFGPFBJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCl)F

Origin of Product

United States

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